molecular formula C12H21NO3 B3021696 Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 478837-18-2

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B3021696
CAS No.: 478837-18-2
M. Wt: 227.3 g/mol
InChI Key: SEGZJJSZYOEABC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane scaffold with a hydroxyl group at position 3 and a tert-butyloxycarbonyl (Boc) protecting group at position 8. Key structural attributes include:

  • Molecular formula: C₁₂H₂₁NO₃
  • Molecular weight: 227.30 g/mol
  • Stereochemistry: The hydroxyl group adopts an endo configuration at the 3-position, with the bicyclic system displaying (5S) stereochemistry .
  • Functional groups: The hydroxyl group enables hydrogen bonding, while the Boc group enhances lipophilicity and stability during synthetic modifications .

This compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and pan-Ras inhibitors (e.g., compound 56b in ) . Its synthetic versatility stems from the reactivity of the hydroxyl group, which can undergo etherification, substitution, or coupling reactions .

Properties

IUPAC Name

tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZJJSZYOEABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611222
Record name tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143557-91-9
Record name tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the use of tropinone as a starting material . The process includes the following steps:

    Protection of the amine group: The amine group of tropinone is protected using tert-butyl chloroformate to form the corresponding carbamate.

    Reduction: The carbonyl group of the protected tropinone is reduced to form the alcohol.

    Cyclization: The intermediate undergoes cyclization to form the 8-azabicyclo[3.2.1]octane structure.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce different alcohol derivatives .

Scientific Research Applications

The compound possesses a bicyclic structure, which is characteristic of the azabicyclo[3.2.1] framework, contributing to its biological activity.

Neurological Disorders

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate has been investigated for its potential as a dopamine transporter inhibitor. This class of compounds is crucial in developing treatments for conditions such as:

  • Depression : Studies have indicated that compounds with similar structures can modulate serotonin levels, potentially offering therapeutic benefits for depression and anxiety disorders .
  • Attention Deficit Hyperactivity Disorder (ADHD) : By inhibiting the dopamine transporter, these compounds may improve dopaminergic signaling, which is often disrupted in ADHD patients .

Pain Management

Research has highlighted the role of azabicyclo compounds in managing pain through their action on the endocannabinoid system. Tert-butyl derivatives have shown promise as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which may enhance the analgesic effects of endogenous compounds like palmitoylethanolamide (PEA) .

Anti-inflammatory Effects

Inhibition of NAAA activity has been linked to reduced inflammation, making this compound a candidate for developing anti-inflammatory drugs. The structural characteristics of azabicyclo compounds allow them to interact effectively with biological targets involved in inflammatory pathways .

Case Study: Depression Treatment

A study published in a patent document describes a series of aryl-8-azabicyclo[3.2.1]octane derivatives that exhibit pharmacological activity against serotonin-related disorders . The findings suggest that these compounds can act as selective serotonin reuptake inhibitors (SSRIs) with additional properties as partial agonists at serotonin receptors.

Case Study: Pain Relief Mechanism

In another research article focusing on pyrazole azabicyclo[3.2.1]octane derivatives, it was found that these compounds could inhibit NAAA with high potency (IC50_{50} = 0.042 μM), showcasing their potential for pain management applications . This highlights the importance of structural modifications to enhance pharmacokinetic profiles while maintaining biological efficacy.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations and Properties

The following table summarizes critical analogues and their distinguishing features:

Compound Name (CAS) Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (143557-91-9) 3-OH C₁₂H₂₁NO₃ 227.30 Hydrogen bonding, medicinal chemistry intermediate
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (185099-67-6) 3-Oxo C₁₂H₁₉NO₃ 225.29 Ketone intermediate, cyclization reactions
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate 3-Trifluoroacetyl, 3,8-diaza C₁₃H₁₈F₃N₂O₃ 308.29 Electron-withdrawing group, potential in drug design
tert-Butyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate 3-Pyridinyloxy C₁₇H₂₄N₂O₃ 304.39 Aromatic interactions, kinase inhibitors
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate (1224194-51-7) 4-Bromo-pyrazole C₁₅H₂₁BrN₃O₂ 355.25 Cross-coupling reactions, diversifying substituents
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (207405-68-3) 3-NH₂ C₁₂H₂₂N₂O₂ 226.32 Versatile amine for derivatization
Hydroxyl Group (3-OH) :
  • Target Compound : The hydroxyl group facilitates hydrogen bonding with biological targets (e.g., Ras proteins in ) and serves as a handle for etherification or nucleophilic substitution .
  • Comparison with 3-Oxo Derivative : The ketone group in 185099-67-6 lacks hydrogen-bonding capacity but participates in nucleophilic additions (e.g., Grignard reactions) and cyclizations .
Amino Group (3-NH₂) :
  • The 3-amino derivative (207405-68-3) exhibits higher basicity, enabling acid-base interactions in drug-receptor binding. It is a precursor for introducing urea, amide, or sulfonamide functionalities .
Aromatic Substituents :
  • Pyridinyloxy () and bromopyrazole () groups enhance π-π stacking and cross-coupling reactivity, respectively. These modifications are critical for optimizing binding affinity in kinase inhibitors .
Trifluoroacetyl and Diaza Modifications :

    Biological Activity

    Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 478837-18-2) is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its structural characteristics, biological activity, and relevant research findings.

    Structural Characteristics

    The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3 with a molecular weight of 227.30 g/mol. The compound features a bicyclic structure that contributes to its biological activity, particularly in modulating neurotransmitter systems.

    Key Structural Features

    FeatureDescription
    Molecular FormulaC12H21NO3C_{12}H_{21}NO_3
    Molecular Weight227.30 g/mol
    Number of Heavy Atoms16
    Number of Hydrogen Bond Donors1
    Number of Hydrogen Bond Acceptors3
    LogP (Partition Coefficient)Indicates high lipophilicity

    Neuropharmacological Effects

    Research indicates that this compound may act as an inhibitor of the dopamine transporter (DAT), making it a candidate for the treatment of various neurological disorders. The compound's ability to modulate dopamine levels could be beneficial in conditions like Parkinson's disease and depression.

    Case Study: Dopamine Transporter Inhibition

    A study published in the IUCr Journal highlighted the compound's role as an intermediate in synthesizing new DAT inhibitors. The investigation demonstrated that modifications to the bicyclic structure could enhance inhibitory potency against DAT, suggesting a promising avenue for drug development aimed at neuropsychiatric disorders .

    Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)

    Another significant aspect of this compound's biological activity is its potential as an NAAA inhibitor. NAAA is involved in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule with anti-inflammatory properties.

    Research Findings

    A recent study reported that similar azabicyclic compounds exhibited potent inhibitory effects on NAAA, with IC50 values in the low nanomolar range (e.g., IC50=0.042μMIC_{50}=0.042\,\mu M) . Although specific data on this compound was not detailed, its structural similarities suggest comparable activity.

    Pharmacokinetics and Toxicology

    The pharmacokinetic profile indicates that the compound is likely to have good gastrointestinal absorption and can permeate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) drugs . However, caution is warranted due to potential toxicity; hazard statements indicate risks such as skin irritation and respiratory issues upon exposure .

    Q & A

    Q. What are the primary synthetic routes for tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do yields vary between methods?

    The compound is commonly synthesized via Boc protection of the parent bicyclic amine. One method involves reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in tetrahydrofuran (THF) using triethylamine as a base, achieving 77% yield after purification by column chromatography . Another route starts from nortropine (3-hydroxy-8-azabicyclo[3.2.1]octane), yielding 98% under optimized Boc protection conditions, while an alternative pathway via N-Boc-nortropinone reduction yields 54%, highlighting the importance of substrate pre-functionalization .

    Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

    Thin-layer chromatography (TLC) is routinely used to monitor reaction progress, with silica gel column chromatography for purification . Mass spectrometry (LC-MSD-Trap-XCT) confirms molecular weight and purity, while 1^1H/13^13C NMR resolves structural features, including stereochemistry at the 3-hydroxy position. Differential scanning calorimetry (DSC) may determine melting points (e.g., 141–142.5°C) .

    Q. What are the common derivatives of this compound in medicinal chemistry research?

    Key derivatives include:

    • Hydantoin analogs : Synthesized via condensation with ammonium carbonate and potassium cyanide, yielding spiroimidazolidinediones for cytotoxicity screening .
    • Alkylated/functionalized variants : Alkyl halides or electrophiles introduce substituents at the hydantoin nitrogen, enabling SAR studies .
    • Pan-Ras inhibitors : The bicyclic scaffold is incorporated into complex inhibitors targeting Ras protein conformations .

    Advanced Research Questions

    Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

    The 3-hydroxy group’s endo vs. exo configuration impacts biological activity. Stereocontrol is achieved via:

    • Chiral resolution : Use of enantiomerically pure starting materials (e.g., (1S,5S)- or (1R,5R)-nortropine) .
    • Protecting group strategies : Boc or CBz groups stabilize intermediates, reducing epimerization during functionalization .
    • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) may enforce stereoselectivity in C–N bond formation, though this requires further optimization .

    Q. What factors explain yield discrepancies between synthetic methods (e.g., 98% vs. 54%)?

    The 98% yield route uses nortropine directly, minimizing side reactions, whereas the 54% method involves reduction of N-Boc-nortropinone, which may suffer from:

    • Steric hindrance : The Boc group impedes access to the carbonyl during reduction.
    • Byproduct formation : Over-reduction or incomplete Boc deprotection can occur .
    • Solvent effects : Polar aprotic solvents (e.g., THF) favor higher yields compared to protic solvents .

    Q. How can regioselective functionalization of the bicyclic scaffold be achieved for SAR studies?

    • Nucleophilic substitution : The 3-hydroxy group undergoes Mitsunobu reactions with alcohols or phenols to install ether linkages .
    • Amide coupling : Carbodiimide-mediated coupling at the hydroxyl position introduces peptidomimetic motifs .
    • Cross-coupling : Pd-catalyzed Suzuki or Buchwald–Hartwig reactions enable aryl or amino group incorporation at the bridgehead positions .

    Q. What computational or experimental methods are used to analyze structure-activity relationships (SAR) for Ras inhibitors derived from this scaffold?

    • Molecular docking : Models the bicyclic core’s interaction with Ras GTPase active sites, prioritizing substituents that stabilize inactive conformations .
    • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd_d) of inhibitors to wild-type vs. mutant Ras .
    • Cellular assays : Luciferase-based reporters measure inhibition of Ras-dependent signaling pathways (e.g., MAPK/ERK) .

    Q. How can reaction conditions be optimized to mitigate degradation of this compound during storage or synthesis?

    • Storage : Dark, inert atmospheres (N2_2/Ar) at 2–8°C prevent oxidation or hydrolysis of the Boc group .
    • Purification : Avoid aqueous workups for hygroscopic intermediates; use anhydrous Na2_2SO4_4 for drying organic extracts .
    • Stabilizers : Add radical scavengers (e.g., BHT) during long-term storage of reactive intermediates .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

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